molecular formula C39H49N4O7P B13728271 5'-DMTr-dC (Ac)-methylphosphonamidite

5'-DMTr-dC (Ac)-methylphosphonamidite

Cat. No.: B13728271
M. Wt: 716.8 g/mol
InChI Key: MSIKKOYFNOZJGV-LWVNILPLSA-N
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Description

5’-DMTr-dC (Ac)-methylphosphonamidite, also known as N4-Acetyl-5’-O-DMTr-2’-deoxycytidine-3’-O-(P-methyl-N,N-diisopropyl), is a chemical compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxycytidine and is utilized for the incorporation of modified nucleotides into DNA sequences, which is essential for various research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-DMTr-dC (Ac)-methylphosphonamidite involves multiple steps, starting with the protection of the 5’-hydroxyl group of deoxycytidine using dimethoxytrityl chloride (DMTr-Cl) The N4 position is then acetylated using acetic anhydride

Industrial Production Methods

Industrial production of 5’-DMTr-dC (Ac)-methylphosphonamidite follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5’-DMTr-dC (Ac)-methylphosphonamidite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphodiester bonds.

    Reduction: Reduction reactions can be used to remove protective groups.

    Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water and pyridine.

    Reduction: Thiol reagents such as dithiothreitol (DTT).

    Substitution: Nucleophilic reagents like ammonia or amines.

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with specific sequences and functionalities, which are used in various research and therapeutic applications.

Scientific Research Applications

5’-DMTr-dC (Ac)-methylphosphonamidite has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified DNA sequences for studying DNA-protein interactions.

    Biology: Essential for the development of antisense oligonucleotides and small interfering RNAs (siRNAs).

    Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.

    Industry: Employed in the production of diagnostic tools and molecular probes.

Mechanism of Action

The mechanism of action of 5’-DMTr-dC (Ac)-methylphosphonamidite involves its incorporation into DNA sequences during oligonucleotide synthesis. The compound targets specific nucleotide sequences and modifies them to achieve desired properties. The methylphosphonamidite group enhances the stability and binding affinity of the oligonucleotides, making them more effective in their applications.

Comparison with Similar Compounds

Similar Compounds

  • 5’-DMTr-dA (Bz)-methylphosphonamidite
  • 5’-DMTr-dG (iBu)-methylphosphonamidite
  • 5’-DMTr-dT-methylphosphonamidite

Uniqueness

5’-DMTr-dC (Ac)-methylphosphonamidite is unique due to its specific modifications at the N4 and 5’ positions, which provide distinct properties such as enhanced stability and binding affinity. These modifications make it particularly useful for applications requiring high specificity and efficiency.

Properties

Molecular Formula

C39H49N4O7P

Molecular Weight

716.8 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C39H49N4O7P/c1-26(2)43(27(3)4)51(8)50-34-24-37(42-23-22-36(40-28(5)44)41-38(42)45)49-35(34)25-48-39(29-12-10-9-11-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h9-23,26-27,34-35,37H,24-25H2,1-8H3,(H,40,41,44,45)/t34-,35+,37+,51?/m0/s1

InChI Key

MSIKKOYFNOZJGV-LWVNILPLSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(C)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C

Canonical SMILES

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C

Origin of Product

United States

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